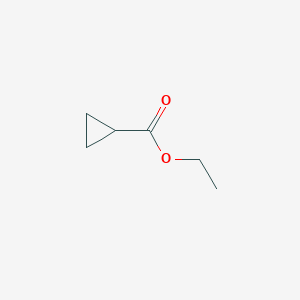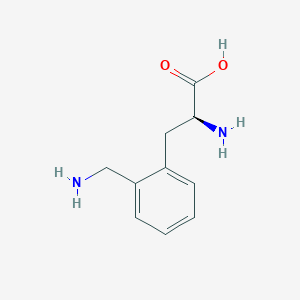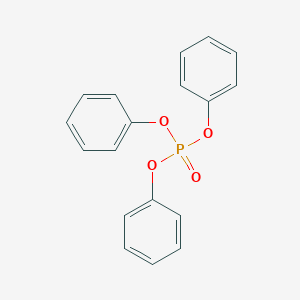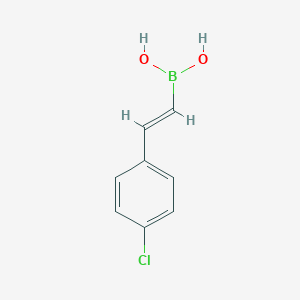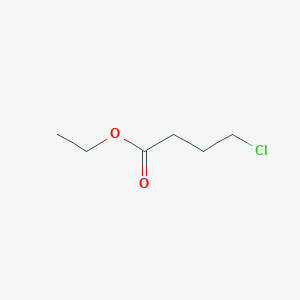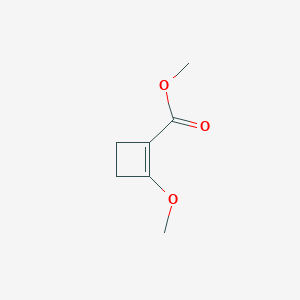
Methyl 2-methoxycyclobutene-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-methoxycyclobutene-1-carboxylate is an organic compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is a cyclic ester that is commonly used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science.
作用机制
The mechanism of action of Methyl 2-methoxycyclobutene-1-carboxylate is not well understood. However, it is believed that this compound acts as a nucleophile and can undergo various reactions, including nucleophilic addition and substitution reactions. Additionally, Methyl 2-methoxycyclobutene-1-carboxylate can undergo ring-opening reactions, which can lead to the formation of various compounds.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Methyl 2-methoxycyclobutene-1-carboxylate are not well studied. However, it is believed that this compound is relatively non-toxic and does not have significant adverse effects on living organisms. Additionally, Methyl 2-methoxycyclobutene-1-carboxylate is not known to have any significant pharmacological effects.
实验室实验的优点和局限性
One of the significant advantages of using Methyl 2-methoxycyclobutene-1-carboxylate in lab experiments is its relatively simple synthesis method. Additionally, this compound is relatively stable and can be stored for an extended period, making it ideal for long-term experiments. However, one of the limitations of using Methyl 2-methoxycyclobutene-1-carboxylate is its limited solubility in water, which can make it challenging to work with in aqueous solutions.
未来方向
There are several future directions for the research on Methyl 2-methoxycyclobutene-1-carboxylate. One of the most significant directions is the further study of its mechanism of action. Additionally, there is a need for more research on the potential applications of this compound in the synthesis of pharmaceuticals, agrochemicals, and materials science. Finally, there is a need for more research on the potential environmental impacts of this compound, particularly in the context of its use in agrochemicals.
Conclusion:
In conclusion, Methyl 2-methoxycyclobutene-1-carboxylate is an organic compound with significant potential applications in scientific research. Its relatively simple synthesis method, stability, and non-toxicity make it an ideal building block for the synthesis of various compounds, including pharmaceuticals, agrochemicals, and materials science. However, further research is needed to fully understand its mechanism of action and potential applications.
合成方法
The synthesis of Methyl 2-methoxycyclobutene-1-carboxylate can be achieved through several methods, including the Diels-Alder reaction and the ring-closing metathesis reaction. The Diels-Alder reaction involves the reaction of a diene and a dienophile to form a cyclic compound. In the case of Methyl 2-methoxycyclobutene-1-carboxylate, the diene is 2-methoxycyclobutene, and the dienophile is methyl acrylate. The reaction is carried out in the presence of a catalyst, typically a Lewis acid such as aluminum chloride.
The ring-closing metathesis reaction involves the reaction of a diene and a vinyl compound to form a cyclic compound. In the case of Methyl 2-methoxycyclobutene-1-carboxylate, the diene is again 2-methoxycyclobutene, and the vinyl compound is methyl vinyl ketone. The reaction is carried out in the presence of a catalyst, typically a transition metal catalyst such as Grubbs' catalyst.
科学研究应用
Methyl 2-methoxycyclobutene-1-carboxylate has several potential applications in scientific research. One of the most significant applications is in the synthesis of pharmaceuticals. This compound can be used as a building block in the synthesis of various drugs, including anti-cancer drugs and anti-inflammatory drugs. Additionally, Methyl 2-methoxycyclobutene-1-carboxylate can be used in the synthesis of agrochemicals, such as pesticides and herbicides. It can also be used in the synthesis of materials science, including polymers and resins.
属性
CAS 编号 |
152530-94-4 |
|---|---|
产品名称 |
Methyl 2-methoxycyclobutene-1-carboxylate |
分子式 |
C7H10O3 |
分子量 |
142.15 g/mol |
IUPAC 名称 |
methyl 2-methoxycyclobutene-1-carboxylate |
InChI |
InChI=1S/C7H10O3/c1-9-6-4-3-5(6)7(8)10-2/h3-4H2,1-2H3 |
InChI 键 |
CVQHRGRQEDKNET-UHFFFAOYSA-N |
SMILES |
COC1=C(CC1)C(=O)OC |
规范 SMILES |
COC1=C(CC1)C(=O)OC |
同义词 |
1-Cyclobutene-1-carboxylicacid,2-methoxy-,methylester(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



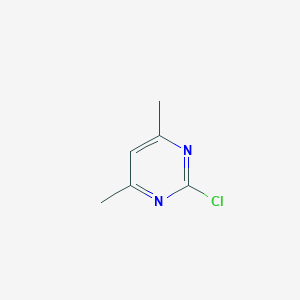
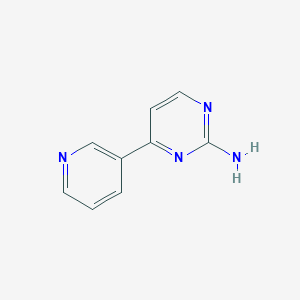
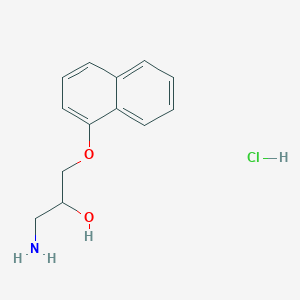
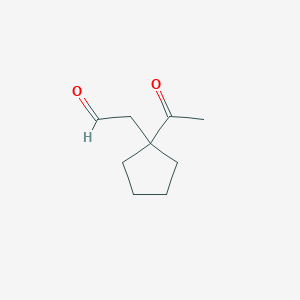
![[(1S,2S)-4-Amino-2-(hydroxymethyl)cyclopentyl]methanol](/img/structure/B132434.png)
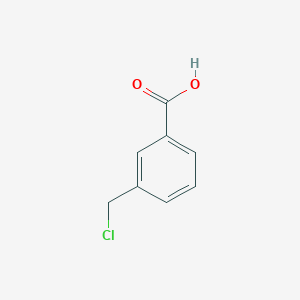
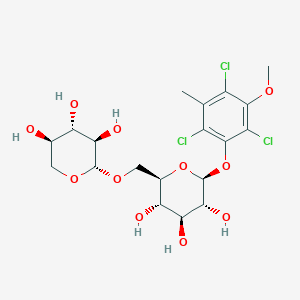
![Ethyl 8-methylimidazo[2,1-b][1,3]benzothiazole-2-carboxylate](/img/structure/B132440.png)
![3-[(3S,3As,5aS,6R,9aS,9bS)-3-hydroxy-3a,6-dimethyl-7-oxo-1,2,3,4,5,5a,8,9,9a,9b-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid](/img/structure/B132448.png)
